2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C22H22N2O3S and a molecular weight of 394.48668 This compound is known for its unique chemical structure, which includes a biphenyl group, a thiophene ring, and an amide linkage
Preparation Methods
The synthesis of 2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxypropanoyl intermediate. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Chemical Reactions Analysis
2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong π-π interactions with aromatic residues in proteins, while the thiophene ring can engage in hydrogen bonding and hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide include:
2-{[2-(Biphenyl-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide: This compound shares a similar structure but differs in the position of the substituents on the thiophene ring.
4-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)ph 3-chlorobenzoate: This compound has a similar biphenyl-4-yloxypropanoyl moiety but includes a carbohydrazonoyl group and a chlorobenzoate substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-[2-(4-phenylphenoxy)propanoylamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3S/c1-13-15(3)28-22(19(13)20(23)25)24-21(26)14(2)27-18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,14H,1-3H3,(H2,23,25)(H,24,26) |
InChI Key |
LQZQJBZXYZUVPI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.